molecular formula C18H21NO2S B12187746 2-Methyl-1-[(2,4,6-trimethylphenyl)sulfonyl]indoline

2-Methyl-1-[(2,4,6-trimethylphenyl)sulfonyl]indoline

Cat. No.: B12187746
M. Wt: 315.4 g/mol
InChI Key: QGSCUXVRDLOJOM-UHFFFAOYSA-N
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Description

2-Methyl-1-[(2,4,6-trimethylphenyl)sulfonyl]indoline is an organic compound that belongs to the class of indoline derivatives. This compound is characterized by the presence of a sulfonyl group attached to the indoline ring, which is further substituted with a 2,4,6-trimethylphenyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-[(2,4,6-trimethylphenyl)sulfonyl]indoline typically involves the reaction of 2-methylindoline with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-[(2,4,6-trimethylphenyl)sulfonyl]indoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted indoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-1-[(2,4,6-trimethylphenyl)sulfonyl]indoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Methyl-1-[(2,4,6-trimethylphenyl)sulfonyl]indoline is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methylindoline: Lacks the sulfonyl group and the 2,4,6-trimethylphenyl substitution.

    2,4,6-Trimethylbenzenesulfonyl chloride: Lacks the indoline moiety.

    Indoline-2-sulfonic acid: Contains a sulfonic acid group instead of a sulfonyl group.

Uniqueness

The uniqueness of 2-Methyl-1-[(2,4,6-trimethylphenyl)sulfonyl]indoline lies in its combined structural features, which confer specific chemical reactivity and potential biological activity. The presence of both the indoline ring and the sulfonyl group, along with the 2,4,6-trimethylphenyl substitution, makes it a versatile compound for various applications.

Properties

Molecular Formula

C18H21NO2S

Molecular Weight

315.4 g/mol

IUPAC Name

2-methyl-1-(2,4,6-trimethylphenyl)sulfonyl-2,3-dihydroindole

InChI

InChI=1S/C18H21NO2S/c1-12-9-13(2)18(14(3)10-12)22(20,21)19-15(4)11-16-7-5-6-8-17(16)19/h5-10,15H,11H2,1-4H3

InChI Key

QGSCUXVRDLOJOM-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2N1S(=O)(=O)C3=C(C=C(C=C3C)C)C

Origin of Product

United States

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